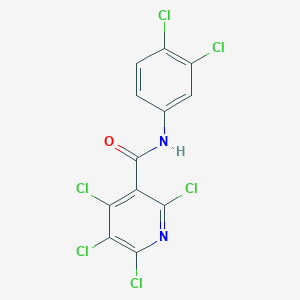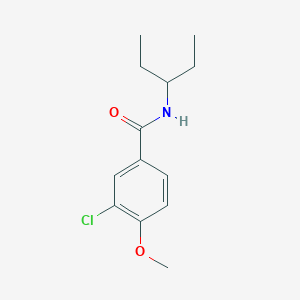
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide, also known as TCND, is a chemical compound that has been studied extensively for its potential use in scientific research. TCND is a member of the nicotinamide family of compounds, which are known to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has been shown to inhibit the activity of nicotinamide adenine dinucleotide (NAD)-dependent deacetylases, which are involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide in lab experiments is its high purity and stability. 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are many potential future directions for research on 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide. One area of interest is the development of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide-based metal-organic frameworks for use in gas storage and separation. Another area of interest is the use of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide is a chemical compound that has been studied extensively for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has shown promise in a variety of research applications, and further studies are needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide involves the reaction of 3,4-dichloroaniline with 2,4,5,6-tetrachloronicotinoyl chloride in the presence of a base. This reaction results in the formation of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide as a white crystalline solid with a melting point of 240-242°C. The purity of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide can be confirmed through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in the synthesis of metal-organic frameworks, and as a potential anti-cancer agent. 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)nicotinamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6N2O/c13-5-2-1-4(3-6(5)14)19-12(21)7-8(15)9(16)11(18)20-10(7)17/h1-3H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBBOPVMWETLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)
![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)
![2-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)